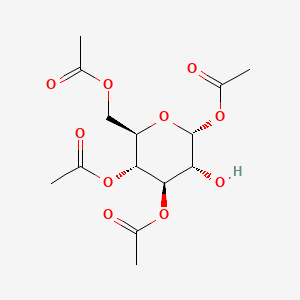

1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose

Description

1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose is a chemically modified form of glucose, where the hydroxyl groups are protected by acetyl groups. This modification is significant in the field of organic chemistry, particularly in the synthesis of oligosaccharides, as it increases the stability of the glucose molecule and allows for selective reactions at specific sites on the molecule.

Synthesis Analysis

The synthesis of derivatives of 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose has been explored in various studies. For instance, the regioselective hydrolysis of penta-O-acetyl-alpha-D-glucopyranose using immobilized lipases from Candida cilindracea in aqueous media has been shown to be an effective method for producing 1,2,3,6-tetra-O-acetyl-alpha-D-glucopyranoses, which are valuable intermediates in oligosaccharide synthesis . Additionally, the synthesis of 1-thio-β-D-glucopyranosyl esters of N-protected amino acids has been achieved by condensation reactions involving 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose, demonstrating the versatility of these acetylated glucose derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose is characterized by the presence of acetyl groups at the 1, 3, 4, and 6 positions of the glucose molecule. This structure is crucial for its reactivity and stability, as the acetyl groups serve as protecting groups that can be selectively removed or modified to facilitate the synthesis of more complex molecules.

Chemical Reactions Analysis

Chemical reactions involving 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose derivatives are central to the synthesis of various oligosaccharides. For example, 1,3,4,6-tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose has been tested as a glycosyl donor in the synthesis of oligosaccharides using a ferric chloride-catalyzed coupling reaction . The study demonstrated that this derivative can be used to obtain good to excellent yields of beta-linked disaccharides, although stereoselectivity may be an issue with certain acceptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose derivatives are influenced by the acetyl protecting groups. These groups not only enhance the molecule's stability but also affect its solubility and reactivity. The selective deacetylation of these molecules can be controlled by the reaction conditions, such as pH, as seen in the regioselective hydrolysis by lipases . The acetyl groups also play a role in the reactivity of the molecule in condensation reactions and in the stability of the resulting glycosyl donors in oligosaccharide synthesis .

Scientific Research Applications

Synthesis of Glycosides and Derivatives

1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose is a key intermediate in the synthesis of various glycosides and derivatives. For instance, it has been utilized in the synthesis of tetra-O-acetyl-1-thio-α-d-glucopyranose by reaction with N,N-dimethylthioformamide, highlighting its role in preparing thio-linked sugars with potential biological activities (Fujihira et al., 2003). Similarly, its application in creating diosgenyl 2-amino-2-deoxy-beta-D-glucopyranoside hydrochloride and its derivatives demonstrates its significance in synthesizing compounds with antitumor activities (Myszka et al., 2003).

Chemoenzymatic Synthesis

The compound also finds application in chemoenzymatic synthesis processes. For example, a study described the regioselective enzymatic hydrolysis of acetylated pyranoses and pyranosides using immobilized lipases to synthesize protected glucopyranoses bearing a free secondary C-4 hydroxyl group, showcasing its utility in creating building blocks for glycoderivatives (Terreni et al., 2002).

Improved Synthesis Processes

Research has focused on improving the synthesis processes involving 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose to enhance yields and environmental safety. An example includes the optimized synthesis for 2,3,4,6-tetra-Oacetyl-β-D-glucopyranose, which resulted in higher yields and a more environmentally benign process (Sun Yu, 2010).

Novel Synthetic Routes

Innovative synthetic routes using 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose have been developed to access new classes of compounds. For instance, the synthesis of glucosinolates deuterium labelled in the glucose fragment for use as internal standards in MS-based analytical methods demonstrates the compound's versatility in synthetic organic chemistry (Robertson & Botting, 2006).

properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBHJRVMGYVXKK-KSTCHIGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281122 | |

| Record name | α-D-Glucopyranose, 1,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose | |

CAS RN |

4692-12-0 | |

| Record name | α-D-Glucopyranose, 1,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4692-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Glucopyranose, 1,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Glucopyranose, 1,3,4,6-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)